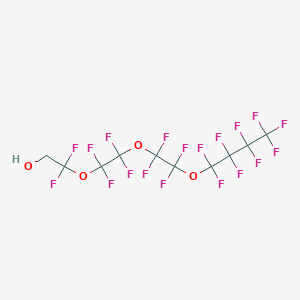

1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O4/c11-2(12,1-30)31-7(22,23)8(24,25)33-10(28,29)9(26,27)32-6(20,21)4(15,16)3(13,14)5(17,18)19/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIFKQOHZPTQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F19O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381045 | |

| Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317817-24-6 | |

| Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonadecafluoro-3,6,9-trioxatridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, a fluorinated ether alcohol of interest in various advanced applications. This document synthesizes available data to offer a reliable resource for laboratory and development work.

Chemical Identity and Structure

This compound is a complex fluorinated organic compound. Its structure is characterized by a C10 carbon backbone with extensive fluorination and ether linkages, terminating in a primary alcohol group.

-

Chemical Name: 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)ethoxy)ethan-1-ol[1]

-

CAS Number: 317817-24-6[1]

-

Molecular Formula: C₁₀H₃F₁₉O₄[1]

-

Synonyms: 1H,1H-Nonadecafluoro-3,6,9-trioxatridecan-1-ol, FLUORINATED TRIETHYLENE GLYCOL MONOBUTYL ETHER[1]

The unique combination of a hydrophilic alcohol head and a highly fluorinated, lipophobic tail gives this molecule distinct physicochemical properties that are explored in the following sections.

Caption: Recommended safety and handling workflow.

Potential Applications

The unique combination of properties makes this compound a candidate for several high-performance applications:

-

Specialty Lubricants: The high thermal stability and chemical inertness of the perfluoroether backbone are desirable qualities for lubricants in extreme environments.

-

Surfactants and Coatings: The amphiphilic nature of the molecule suggests potential as a specialty surfactant in fluoropolymer synthesis or as a component in surface coatings to impart hydrophobicity and oleophobicity.

-

Heat Transfer Fluids: Its thermal stability and liquid state over a broad temperature range could make it suitable as a heat transfer fluid in specialized applications.

-

Advanced Materials Synthesis: The terminal hydroxyl group provides a reactive site for further chemical modification, allowing it to be incorporated into larger polymer structures to create advanced materials with tailored properties.

Conclusion

This compound is a highly specialized chemical with a distinct set of physical properties driven by its extensive fluorination and terminal alcohol functionality. While a complete experimental dataset for all its physical properties is not yet publicly available, the existing data and inferred characteristics provide a strong foundation for its exploration in various scientific and industrial applications. Researchers and developers are encouraged to consider its unique attributes for the creation of next-generation materials and formulations.

References

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, a fluorinated ether alcohol of significant interest in advanced materials and pharmaceutical applications. The synthesis section details a robust two-step process commencing with the controlled oligomerization of hexafluoropropylene oxide (HFPO) to yield the perfluoroacyl fluoride precursor, followed by its reduction to the target primary alcohol. The narrative emphasizes the mechanistic rationale behind the choice of reagents and reaction conditions. The purification section presents a multi-faceted strategy, including fractional distillation and column chromatography, designed to achieve high purity levels essential for demanding applications. This guide is intended to be a practical resource for researchers and professionals engaged in the development and handling of fluorinated compounds.

Introduction: The Significance of this compound

This compound is a unique molecule characterized by a perfluorinated polyether backbone and a terminal primary alcohol functional group. This structure imparts a combination of desirable properties, including high thermal and chemical stability, low surface energy, and both hydrophobic and lipophobic characteristics. These attributes make it a valuable component in the formulation of advanced lubricants, surfactants, coatings, and as a building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The primary alcohol group provides a reactive handle for further chemical modification, allowing for its incorporation into a wide range of molecular architectures.

The synthesis and purification of such fluorinated compounds present unique challenges due to the high electronegativity of fluorine, which significantly influences the reactivity of adjacent functional groups. This guide provides a detailed examination of a reliable synthetic route and a comprehensive purification strategy to obtain high-purity this compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Controlled Oligomerization of Hexafluoropropylene Oxide (HFPO) to form Perfluoro-3,6,9-trioxatridecanoyl fluoride.

-

Step 2: Reduction of the Perfluoroacyl Fluoride to this compound.

This approach allows for the precise construction of the perfluoroether backbone followed by the selective transformation of the terminal functional group.

Step 1: Synthesis of Perfluoro-3,6,9-trioxatridecanoyl fluoride via HFPO Oligomerization

The perfluoroether chain of the target molecule is constructed through the fluoride-catalyzed ring-opening oligomerization of hexafluoropropylene oxide (HFPO). This reaction proceeds via a nucleophilic attack of a fluoride ion on the epoxide, generating a perfluoroalkoxide intermediate that can subsequently react with additional HFPO monomers. The degree of oligomerization can be controlled by the reaction conditions, including the choice of catalyst and solvent.[1][2]

A key aspect of this process is the ability to selectively produce the desired oligomer length. The reaction can be terminated by the elimination of a fluoride ion from the growing polymer chain, resulting in a perfluoroacyl fluoride.

Experimental Protocol: Oligomerization of HFPO

-

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Anhydrous cesium fluoride (CsF) or potassium fluoride (KF) as a catalyst

-

Anhydrous polar aprotic solvent (e.g., diglyme, tetraglyme)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is charged with the anhydrous fluoride catalyst and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to a low temperature (typically between -20°C and 0°C) using a cooling bath.

-

Gaseous HFPO is then slowly bubbled through the stirred suspension. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the desired reaction temperature.

-

The progress of the reaction can be monitored by the uptake of HFPO.

-

Upon completion, the reaction mixture is carefully warmed to room temperature, and any unreacted HFPO is allowed to vent through a cold trap.

-

The resulting mixture contains the perfluoroacyl fluoride of varying chain lengths. The desired Perfluoro-3,6,9-trioxatridecanoyl fluoride can be isolated by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The oligomerization is sensitive to moisture, as water can react with the acyl fluoride product and the fluoride catalyst.

-

Polar Aprotic Solvent: Solvents like glymes are used to solubilize the fluoride catalyst and the growing polymer chain.

-

Low Temperature: The reaction is highly exothermic, and low temperatures are necessary to control the reaction rate and selectivity towards the desired oligomer.

DOT Graph of HFPO Oligomerization Workflow:

Caption: Workflow for the reduction of Perfluoro-3,6,9-trioxatridecanoyl fluoride.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is necessary to achieve the high purity required for most applications.

Fractional Distillation

Fractional distillation is an effective technique for separating liquids with different boiling points. [3][4][5][6][7]this compound has a relatively high boiling point due to its molecular weight and the presence of the hydroxyl group, which allows for its separation from lower-boiling impurities.

Experimental Protocol: Fractional Distillation

-

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux column)

-

A condenser

-

A receiving flask

-

A heating mantle with a stirrer

-

A vacuum source for reduced pressure distillation

-

-

Procedure:

-

The crude alcohol is placed in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

The fractional distillation apparatus is assembled. For high-boiling compounds like this, distillation under reduced pressure is recommended to prevent thermal decomposition.

-

The system is evacuated to the desired pressure.

-

The flask is gently heated. The temperature at the top of the column is monitored.

-

Fractions are collected based on their boiling points. The main fraction corresponding to the boiling point of this compound is collected.

-

Quantitative Data for Distillation:

| Parameter | Value |

| Purity after Distillation | >95% (typical) |

| Pressure | 1-10 mmHg (recommended) |

| Boiling Point | Dependent on pressure |

Column Chromatography

For achieving very high purity (>99%), column chromatography is a powerful technique. [8][9]Due to the fluorinated nature of the compound, care must be taken in selecting the stationary and mobile phases. Fluorinated compounds can sometimes be sensitive to acidic silica gel. [10] Experimental Protocol: Column Chromatography

-

Materials:

-

Silica gel (or deactivated silica gel) as the stationary phase

-

A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase

-

-

Procedure:

-

A chromatography column is packed with a slurry of silica gel in the initial, non-polar eluent.

-

The partially purified alcohol from distillation is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

-

The column is eluted with the solvent system, gradually increasing the polarity.

-

Fractions are collected and analyzed by a suitable technique (e.g., thin-layer chromatography or gas chromatography) to identify the fractions containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the highly purified this compound.

-

DOT Graph of Purification Workflow:

Caption: General workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound require a systematic and well-controlled approach. The two-step synthesis, involving the oligomerization of HFPO followed by the reduction of the resulting perfluoroacyl fluoride, provides a reliable route to this valuable fluorinated alcohol. A combination of fractional distillation and column chromatography is recommended to achieve the high levels of purity necessary for its intended applications. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to successfully synthesize and purify this important compound.

References

-

Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Link]

-

Oligomerization of nitrogen-containing perfluoroacyl fluorides with hexafluoropropene oxide. Journal of Fluorine Chemistry. [Link]

-

Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. VTechWorks. [Link]

-

Oligomerization of hexafluoropropylene oxide. Wikipedia. [Link]

-

Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. ResearchGate. [Link]

-

Esters to Alcohols. Chemistry Steps. [Link]

-

Ester to Alcohol. Common Conditions. [Link]

-

Fractional distillation. Wikipedia. [Link]

- Method for preparing perfluoropropionyl fluoride from hexafluoropropylene oxide oligomer.

- Selective reaction of hexafluoropropylene oxide with perfluoroacyl fluorides.

-

Reduction of esters to alcohols. Química Organica.org. [Link]

-

Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

-

Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. National Institutes of Health. [Link]

-

Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Link]

- Chromatographic purification of higher fatty alcohols.

- Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride.

-

fractional distillation. Chemguide. [Link]

-

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. PubChem. [Link]

-

Simple and fractional distillations. Khan Academy. [Link]

-

Fractional Distillation of Non-ideal Mixtures (Azeotropes). Chemistry LibreTexts. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Perfluoro-3,6,9-trioxadecanoic acid | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fractional distillation - Wikipedia [en.wikipedia.org]

- 4. Purification [chem.rochester.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]

- 10. Buy Perfluoro-3,6,9-trioxadecanoic acid | 151772-59-7 [smolecule.com]

An In-depth Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS Number: 317817-24-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, a fluorinated ether alcohol with growing interest in various scientific fields. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering in-depth technical information and insights into its utility.

Chemical Identity and Structure

This compound, identified by the CAS number 317817-24-6, is a complex per- and polyfluoroalkyl substance (PFAS). Its structure combines a partially fluorinated alcohol moiety with a perfluoroether chain, bestowing upon it unique chemical and physical properties.

Molecular Formula: C10H3F19O4

Molecular Weight: 548.1 g/mol

The structural arrangement of this molecule, featuring a hydrophilic alcohol head and a hydrophobic/lipophobic perfluoroether tail, suggests its potential as a surfactant or a surface-modifying agent.

Chemical Structure:

An In-depth Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, a complex fluorinated alcohol. Given the limited specific literature on this particular molecule, this document synthesizes available data with established principles of organofluorine chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, postulate its physicochemical properties, discuss potential synthetic routes, and explore its applications, particularly within the pharmaceutical landscape.

Core Molecular Attributes and Physicochemical Properties

This compound is a member of the perfluoroalkoxy (PFA) family of compounds, characterized by a backbone of carbon-oxygen bonds and a high degree of fluorination. This structure imparts unique and highly desirable properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₃F₁₉O₄ | [1] |

| Molecular Weight | 548.1 g/mol | [1] |

| CAS Number | 317817-24-6 | [1][2] |

Synthesis and Characterization: A Mechanistic Perspective

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic approach can be conceptualized based on established methodologies in fluoropolymer chemistry. One such strategy involves the oligomerization of a fluorinated epoxide, such as hexafluoropropylene oxide (HFPO), followed by a series of transformations to introduce the terminal hydroxyl group.

Hypothetical Synthetic Workflow

Caption: Workflow for surface functionalization with the target molecule.

Safety and Handling

Highly fluorinated compounds require careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

This compound represents a potentially valuable, yet understudied, member of the perfluoroalkoxy alcohol family. Its unique combination of a highly fluorinated, flexible backbone and a reactive terminal alcohol group makes it an attractive candidate for applications in drug delivery, biomaterial surface modification, and as a building block in advanced organic synthesis. While a detailed body of literature for this specific molecule is yet to be established, this guide provides a solid foundation for researchers and developers by combining known data with established principles of organofluorine chemistry. Further investigation into its synthesis, properties, and applications is warranted and promises to unlock its full potential.

References

-

Wikipedia. Perfluoroalkoxy alkane. Available from: [Link]

-

Swicofil. Perfluoroalkoxy PFA - Applications. Available from: [Link]

-

Polyflon Technology. What is PFA? What is PFA used for?. Available from: [Link]

-

Darwin Microfluidics. PFA (Perfluoroalkoxy) – Chemical Resistance Chart. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, a fluorinated alcohol of significant interest in various scientific and industrial applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the theoretical principles governing its solubility, a qualitative assessment of its expected behavior in a range of organic solvents, and detailed, field-proven experimental protocols for determining its solubility and miscibility. This document is intended to empower researchers to conduct their own precise solubility assessments, fostering a deeper understanding of this compound's behavior in solution and enabling its effective application in research and development.

Introduction to this compound

This compound, with the CAS number 317817-24-6 and molecular formula C₁₀H₃F₁₉O₄, is a complex fluorinated alcohol.[1] Its structure is characterized by a long perfluorinated polyether chain and a terminal primary alcohol group. This unique combination of a highly fluorinated, lipophobic tail and a polar, hydrophilic head imparts amphiphilic properties to the molecule, suggesting a complex solubility profile.

The high degree of fluorination is expected to result in properties typical of perfluoropolyethers (PFPEs), such as high thermal stability, chemical inertness, and low surface tension.[2][3][4] The terminal hydroxyl group, however, introduces the capacity for hydrogen bonding, a critical factor influencing its interaction with protic and polar aprotic solvents. Understanding the interplay between the dominant fluorinated segment and the reactive alcohol moiety is key to predicting and manipulating its solubility for various applications, from advanced lubricants and heat transfer fluids to specialized solvents in organic synthesis and drug delivery systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and by comparison with related fluorinated compounds.

| Property | Predicted/Inferred Value or Characteristic | Rationale/Reference |

| Molecular Weight | 548.1 g/mol | Based on its molecular formula C₁₀H₃F₁₉O₄.[1] |

| Appearance | Likely a colorless liquid at room temperature. | Perfluoropolyethers of similar molecular weight are typically liquids.[2] |

| Polarity | Amphiphilic, with a highly polar head (hydroxyl group) and a large, nonpolar/lipophobic perfluorinated tail. | The electronegativity of the fluorine atoms creates a strong dipole moment in the C-F bonds, but the symmetrical nature of the perfluorinated chain can lead to low overall molecular polarity. The hydroxyl group is inherently polar. |

| Hydrogen Bonding | Capable of acting as a hydrogen bond donor (via the -OH group) and potentially as a weak hydrogen bond acceptor (via the ether oxygens). | The presence of the hydroxyl group is a primary indicator of hydrogen bonding capability. |

| Chemical Stability | High, characteristic of perfluorinated compounds. | The carbon-fluorine bond is exceptionally strong, conferring resistance to chemical attack. |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:

-

Hydrogen Bonding: The terminal hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds will interact favorably with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces will be significant for the large, fluorinated portion of the molecule and will be the primary mode of interaction with nonpolar solvents. The unique nature of fluorinated compounds can lead to "fluorous" interactions, where they preferentially interact with other fluorinated molecules.

-

Lipophobicity of the Perfluoroalkyl Chain: The highly fluorinated tail is not only hydrophobic but also lipophobic, meaning it has a low affinity for both water and hydrocarbon-based nonpolar solvents.

The interplay of these forces dictates that the solubility will be a complex function of the solvent's properties.

Qualitative Solubility Assessment

In the absence of specific quantitative data, a qualitative assessment of the expected solubility of this compound in different classes of organic solvents can be made. This assessment is based on the chemical principles outlined above.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solute can engage in hydrogen bonding with the solvent's hydroxyl groups. The relatively small size of these solvents may facilitate solvation of the polar head. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Variable | Solvents like acetone and THF, which are hydrogen bond acceptors, are likely to show some solubility. The highly polar nature of DMF and DMSO may lead to favorable dipole-dipole interactions. However, the large, nonpolar perfluorinated tail may limit solubility. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The principle of "like dissolves like" suggests poor solubility due to the significant difference in polarity between the polar head of the solute and the nonpolar solvent. The lipophobicity of the perfluorinated chain further reduces affinity for hydrocarbon-based solvents. |

| Fluorinated Solvents | Perfluorohexane, Fluorinated Ethers | High | "Fluorous" compounds tend to be highly soluble in each other due to favorable fluorous-fluorous interactions. |

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, experimental determination is crucial for researchers and drug development professionals. The following protocols provide a robust framework for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Miscibility Testing

This protocol offers a rapid and straightforward method to assess the miscibility of this compound with a variety of organic solvents at ambient temperature.

Objective: To quickly determine if the compound is miscible, partially miscible, or immiscible in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small, clear glass vials (2-5 mL) with caps

-

Calibrated micropipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial securely and vortex or shake vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed for at least 10 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy, forms an emulsion, or a third phase is present.

-

-

Record the observations for each solvent tested.

Diagram of Miscibility Testing Workflow

Caption: Workflow for Qualitative Miscibility Testing.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the solubility in terms of mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Spatula and weighing paper

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Glass syringes

-

Pre-weighed collection vials

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured amount of the selected organic solvent (e.g., 5 mL) to a vial.

-

Add an excess amount of this compound to the solvent. An excess is present when undissolved solute remains visible.

-

Securely cap the vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Periodically check for the continued presence of undissolved solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature-controlled environment to allow the excess solute to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) into a glass syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas (e.g., nitrogen) can be used to accelerate this process, but care must be taken not to evaporate the solute if it is volatile.

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtered solution (mL)

-

Diagram of Quantitative Solubility Determination Workflow

Caption: Workflow for Quantitative Solubility Determination (Gravimetric Method).

Conclusion

References

-

Alfa Chemistry. CAS 317817-24-6 this compound. [Link]

-

Wikipedia. Perfluoropolyether. [Link]

-

Changlu Fluorochemicals. Perfluoropolyethers (abbreviated as PFPE) are specialized synthetic polymers. [Link]

-

TOPDA. Perfluoropolyether | PFPE Fluids. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of Fluorinated Triethylene Glycol Monobutyl Ether

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of fluorinated triethylene glycol monobutyl ether (F-TEGMBE). As a compound of interest in advanced materials and drug development, understanding its thermal behavior is paramount for ensuring safety, efficacy, and reliability. This document synthesizes foundational chemical principles with established analytical methodologies to offer a predictive framework for F-TEGMBE's performance under thermal stress. It details the influence of fluorination on molecular stability, proposes decomposition mechanisms, and outlines rigorous experimental protocols for empirical validation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated ethers.

Introduction

Triethylene glycol monobutyl ether (TEGMBE) is a versatile solvent and chemical intermediate known for its high boiling point and excellent solvency.[1] The strategic replacement of hydrogen with fluorine atoms to create fluorinated triethylene glycol monobutyl ether (F-TEGMBE) is a modern approach to enhancing chemical and thermal stability, reducing flammability, and modifying solvency properties. These enhanced characteristics make F-TEGMBE and similar hydrofluoroethers (HFEs) valuable in demanding applications such as heat transfer fluids, precision cleaning solvents, and specialized media for chemical reactions.[2][3]

However, the introduction of fluorine also fundamentally alters the molecule's decomposition behavior. The exceptional strength of the carbon-fluorine (C-F) bond imparts high thermal stability, yet the interactions between fluorine atoms and the ether linkages can lead to complex and sometimes catalytic decomposition pathways, especially in the presence of certain metals or impurities.[4][5] This guide provides a deep dive into the factors governing the thermal limits of F-TEGMBE, offering both theoretical insights and practical, field-proven experimental workflows.

Section 1: The Non-Fluorinated Analogue: A Stability Baseline

To appreciate the impact of fluorination, one must first understand the thermal behavior of the parent molecule, triethylene glycol monobutyl ether (TEGMBE).

1.1 Thermal Profile of Triethylene Glycol Monobutyl Ether (TEGMBE)

TEGMBE is a relatively stable organic liquid, but it is susceptible to thermal and oxidative degradation at elevated temperatures.[6][7] Glycol ethers, in general, can undergo decomposition through several mechanisms, primarily involving the cleavage of the ether (C-O) or C-C bonds.

-

Oxidative Decomposition: In the presence of oxygen, degradation is initiated at lower temperatures. The process typically involves the formation of peroxides, which can then decompose into a variety of smaller, volatile products, including aldehydes, carboxylic acids, and lower molecular weight glycols.[8] For TEGMBE, this can lead to the formation of carbon monoxide and carbon dioxide upon complete combustion.[6]

-

Pyrolytic Decomposition (Inert Atmosphere): In an inert atmosphere, higher temperatures are required to initiate decomposition. The primary mechanism is homolytic cleavage of the C-O or C-C bonds, leading to the formation of radical species.[9] These radicals can then undergo a cascade of reactions, including hydrogen abstraction and chain scission, to produce a mixture of smaller hydrocarbons and oxygenated compounds. Ethylene glycol itself begins to degrade around 200°C (392°F).[10]

Understanding this baseline is critical, as fluorination will elevate the onset temperature of these processes and alter the resulting decomposition products significantly.

Section 2: The Influence of Fluorination on Molecular Stability

The substitution of hydrogen with fluorine dramatically enhances molecular stability due to several key factors.

-

High C-F Bond Energy: The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), significantly higher than the C-H bond (~413 kJ/mol). This intrinsic strength means that substantially more thermal energy is required to initiate homolytic cleavage of a C-F bond.

-

Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect strengthens adjacent C-C and C-O bonds by shortening them and increasing their bond energy. This "shielding" effect protects the ether backbone from cleavage.

-

Steric Shielding: The larger van der Waals radius of fluorine compared to hydrogen provides a steric barrier that protects the carbon backbone from attack by radicals or other reactive species.

As a result of these combined effects, perfluoropolyethers (PFPEs), which represent a fully fluorinated analogue, can be stable in inert environments up to 410°C.[4] Hydrofluoroethers (HFEs), which contain both C-F and C-H bonds, also exhibit high thermal stability, making them suitable for high-temperature applications.[2][11]

Section 3: Postulated Decomposition Pathways for F-TEGMBE

The exact decomposition pathway for F-TEGMBE depends on the degree and location of fluorination and the surrounding atmosphere (inert vs. oxidative).

3.1 Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, decomposition is initiated by the scission of the weakest bond in the molecule. In a partially fluorinated ether, this is typically a C-C or C-O bond adjacent to a CH2 group, rather than a C-F bond.

A likely pathway involves radical chain reactions:

-

Initiation: Cleavage of a C-O or C-C bond to form radical fragments.

-

Propagation: These radicals abstract other atoms (like hydrogen) or induce further chain scission, creating a cascade of smaller fluorinated and non-fluorinated volatile products.

-

Termination: Radicals combine to form stable, non-reactive molecules.

The specific products would include a mixture of fluoroalkenes, hydrofluorocarbons, and smaller oxygenated fragments.

3.2 Decomposition in an Oxidative Atmosphere

The presence of oxygen significantly lowers the decomposition temperature. The mechanism is more complex and aggressive, often involving the formation of highly reactive peroxy radicals. The expected products would include carbonyl fluoride (COF2), hydrogen fluoride (HF), and various perfluorinated carboxylic acids (PFCAs).[12] Carbonyl fluoride is particularly noteworthy as it rapidly hydrolyzes in the presence of moisture to form HF and CO2.[12]

3.3 Catalytic Decomposition

A critical consideration for fluorinated ethers is their susceptibility to catalytic decomposition by metals or Lewis acids.[4] In high-temperature applications, contact with metals like iron or aluminum can dramatically lower the decomposition temperature.[4][5] The mechanism often involves the formation of metal fluorides (e.g., AlF3, FeF3), which are strong Lewis acids that catalyze the aggressive breakdown of the ether backbone.[13][14] This can lead to a rapid, autocatalytic "unzipping" of the polymer chain, producing a variety of smaller perfluorinated fragments.[15]

Below is a conceptual diagram illustrating the primary factors that influence the decomposition of F-TEGMBE.

Caption: Factors influencing F-TEGMBE decomposition.

Section 4: Experimental Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition products of F-TEGMBE. The cornerstone of this analysis is Thermogravimetric Analysis (TGA) , often coupled with techniques for Evolved Gas Analysis (EGA).[16]

4.1 Core Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] It provides quantitative data on decomposition temperatures, the presence of volatile components, and compositional analysis.

Table 1: Key TGA Parameters for F-TEGMBE Analysis

| Parameter | Description | Significance for F-TEGMBE |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | The primary indicator of thermal stability. A higher Tonset signifies greater stability. |

| Temperature of Max Loss Rate (Tpeak) | The temperature at which the rate of mass loss is highest (peak of the derivative curve). | Indicates the point of most rapid decomposition. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Can indicate the formation of non-volatile byproducts or char. |

| Atmosphere | The gas environment (e.g., Nitrogen for pyrolysis, Air/Oxygen for oxidative stability). | Crucial for differentiating between pyrolytic and oxidative decomposition mechanisms. |

4.2 Protocol: TGA for Thermal Stability Screening

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the F-TEGMBE sample into a clean, inert TGA crucible (e.g., platinum or alumina).

-

Atmosphere Selection:

-

For pyrolytic stability, purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

For oxidative stability, use dry air at the same flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

-

-

Data Analysis: Plot the mass loss (%) and the derivative of mass loss (%/°C) against temperature. Determine Tonset and Tpeak from the resulting curves.

4.3 Evolved Gas Analysis (EGA): Identifying the Products

While TGA quantifies when decomposition occurs, it does not identify what is being produced. Coupling the TGA exhaust to a spectrometer is essential for mechanistic studies.

-

TGA-MS (Mass Spectrometry): The outlet of the TGA is connected to a mass spectrometer, which ionizes the evolved gases and separates them by their mass-to-charge ratio (m/z).[18][19] This is highly effective for identifying small, volatile fragments and tracking their evolution profile as a function of temperature.[16]

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gas stream is passed through an infrared spectrometer. This technique identifies the functional groups of the decomposition products (e.g., C=O in carbonyl fluoride, O-H in water, C-F stretches), providing complementary information to TGA-MS.

The following diagram outlines a comprehensive workflow for thermal analysis.

Caption: Experimental workflow for thermal analysis.

Conclusion

Fluorinated triethylene glycol monobutyl ether represents a class of materials with significantly enhanced thermal stability compared to its non-fluorinated analogue. This stability is conferred by the high bond energy and inductive effects of fluorine. However, its ultimate decomposition is a complex process highly dependent on the surrounding atmosphere and the presence of catalytic surfaces. Under inert conditions, decomposition proceeds via radical scission at high temperatures, whereas oxidative environments or contact with metals can induce degradation at significantly lower temperatures, leading to the formation of hazardous species like hydrogen fluoride.

A thorough and rigorous assessment using a combination of Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (TGA-MS/FTIR) is not merely recommended but essential for any application involving F-TEGMBE under thermal stress. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to confidently characterize its performance, ensuring both safety and reliability in its end-use application.

References

-

Napolitano, M. J., & Castner, D. G. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A, 10(4), 2345-2350. Available at: [Link]

-

Walczak, M. M., Leavitt, P. K., & Thiel, P. A. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4), 2345-2350. Available at: [Link]

-

Liao, C., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Nature Communications, 13(1), 6546. Available at: [Link]

-

ResearchGate. (2015). Volatility of perfluoropolyether lubricants measured by thermogravimetric analysis. Available at: [Link]

-

Kästner, M., & Miltner, A. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Water Research, 39(12), 2673-2682. Available at: [Link]

-

ResearchGate. (2014). Estimation of the vapor pressure of PFPEs by TGA. Available at: [Link]

-

Sivaramakrishnan, R., & Michael, J. V. (2011). Thermal dissociation of ethylene glycol vinyl ether. Physical Chemistry Chemical Physics, 13(19), 8871-8879. Available at: [Link]

-

ResearchGate. (2022). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Available at: [Link]

-

Piras, F., et al. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. Materials, 16(4), 1545. Available at: [Link]

-

Sharma, S. K. (2011). Decomposition of perfluoropolyether lubricants. Journal of Thermal Analysis and Calorimetry, 106(1), 221-227. Available at: [Link]

-

ResearchGate. (2021). Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. Available at: [Link]

-

Red River LLC. (2024). What Temperature Does Glycol Breakdown. Available at: [Link]

-

PEER. (2020). Thermal degradation of fluoropolymers. Available at: [Link]

-

Global MSDS. (2022). Safety Data Sheet. Available at: [Link]

-

Wikipedia. (n.d.). Ethylene glycol. Available at: [Link]

-

ResearchGate. (2025). Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries. Available at: [Link]

-

Sejong University Institutional Repository. (n.d.). Analysis of pyrolysis products formed from ethylene-tetrafluoroethylene heterosequences of poly(ethylene-co-tetrafluoroethylene). Available at: [Link]

-

Eurofins EAG. (2019). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Available at: [Link]

-

Royal Society of Chemistry. (2018). Hydrofluoroethers (HFEs): A History of Synthesis. Available at: [Link]

-

KU Leuven. (n.d.). Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS). Available at: [Link]

-

American Laboratory. (2005). TGA With Evolved Gas Analysis. Available at: [Link]

-

Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Available at: [Link]

-

AZoM. (2022). Exploring Thermogravimetry and Gas Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Hydrofluoroether. Available at: [Link]

Sources

- 1. TRIETHYLENE GLYCOL MONOBUTYL ETHER | 143-22-6 [chemicalbook.com]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. epchems.com [epchems.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. redriver.team [redriver.team]

- 11. researchgate.net [researchgate.net]

- 12. turi.org [turi.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. akjournals.com [akjournals.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. eag.com [eag.com]

- 19. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

spectroscopic data (NMR, IR, Mass Spec) for 1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol

Introduction

This compound (CAS 317817-24-6) is a highly fluorinated alcohol with a molecular formula of C₁₀H₃F₁₉O₄ and a molecular weight of 548.1 g/mol .[1][2] Its structure, featuring a perfluorinated alkyl chain interrupted by ether linkages and terminating in a primary alcohol, suggests its potential utility in specialized applications, including as a surfactant, a surface modifier, or a building block in the synthesis of advanced materials and pharmaceuticals. The presence of fluorine atoms significantly influences the molecule's chemical and physical properties, such as increased thermal stability, chemical inertness, and unique solubility characteristics.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the structure of novel compounds like this. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound, alongside proven experimental protocols for acquiring this data. The insights provided herein are grounded in established spectroscopic principles and data from structurally related fluorinated compounds.

Molecular Structure and Predicted Spectroscopic Data

A definitive structural analysis is the foundation of all chemical research. For this compound, the arrangement of its constituent atoms dictates its spectroscopic fingerprint.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with signals arising from the two methylene groups (-CH₂-) and the hydroxyl proton (-OH).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.5 | Triplet | 2H | -OCH₂CH₂OH | Deshielded by the adjacent oxygen atom and the downfield inductive effect of the fluorinated chain. |

| ~ 3.8 - 4.2 | Triplet | 2H | -OCH₂CH₂OH | Deshielded by the adjacent hydroxyl group and the ether oxygen. |

| Variable (typically 2.0 - 5.0) | Broad Singlet | 1H | -OH | The chemical shift is highly dependent on concentration, solvent, and temperature.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon environment. The chemical shifts will be significantly influenced by the attached fluorine and oxygen atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 105 - 125 | -CF₃, -CF₂- | Carbons bonded to fluorine exhibit large chemical shifts and show complex splitting patterns due to C-F coupling. |

| ~ 60 - 70 | -OCH₂CH₂OH | Typical range for aliphatic carbons bonded to oxygen. |

| ~ 58 - 68 | -OCH₂CH₂OH | Similar to the other methylene carbon, influenced by the adjacent oxygen atoms. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The spectrum will provide detailed information about the different fluorine environments. Predicting precise ¹⁹F chemical shifts can be challenging, but computational methods are increasingly used for this purpose.[6][7][8]

| Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Assignment |

| ~ -81 | Singlet or Triplet | -CF₃ |

| ~ -120 to -130 | Multiplets | -CF₂- |

| ~ -85 to -95 | Multiplets | -OCF₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[4] |

| 3000 - 2850 | Medium | C-H stretch | Arising from the two methylene (-CH₂-) groups. |

| 1300 - 1000 | Very Strong | C-F stretch | The numerous C-F bonds will result in very strong, complex absorptions in this region. |

| 1150 - 1050 | Strong | C-O stretch | Corresponding to the ether and alcohol C-O linkages. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 548.1 is expected to be weak or absent in electron ionization (EI) due to the high stability of the fragments. Electrospray ionization (ESI) would likely show adducts such as [M+H]⁺ or [M+Na]⁺.

-

Fragmentation: Per- and polyfluoroalkyl substances (PFAS) exhibit complex fragmentation patterns.[9] Common fragmentation pathways for this molecule are predicted to involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group.

-

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.[4]

-

Cleavage of the C-O and C-C bonds in the perfluoroalkyl chain: This will lead to a series of characteristic ions corresponding to the loss of CF₂, CF₃, and larger fluorinated fragments.

-

Experimental Protocols

The following protocols provide a framework for the spectroscopic analysis of this compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

-

Internal Standards: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) in a sealed capillary is recommended.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Deuterium Exchange: To confirm the -OH proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly decrease in intensity.[4]

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a solvent compatible with the chosen ionization source (e.g., methanol or acetonitrile for ESI).

-

Ionization Method:

-

Electrospray Ionization (ESI): This soft ionization technique is likely to yield the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Electron Ionization (EI): This higher-energy technique will likely cause extensive fragmentation and may not show a molecular ion peak.

-

-

Analysis:

-

Perform a full scan to determine the molecular weight and identify major fragment ions.

-

Perform tandem MS (MS/MS) on the molecular ion or major fragment ions to further elucidate the fragmentation pathways.

-

Conclusion

While experimental spectroscopic data for this compound is not widely available, a comprehensive analysis based on its molecular structure and established spectroscopic principles allows for a robust prediction of its spectral characteristics. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the unambiguous structural elucidation of this and other complex fluorinated molecules. The protocols and predictive data presented in this guide offer a solid foundation for researchers to acquire and interpret the necessary spectroscopic information, thereby facilitating the advancement of research and development in fields where such specialized compounds are employed.

References

-

Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. (2023). PMC. Retrieved from [Link]

-

Dietschreit, J. C. B., & O'Brien, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition, 59(29), 12669–12673. Retrieved from [Link]

-

Wagler, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3845–3853. Retrieved from [Link]

-

Wagler, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

Nakos, I. D., & Mouzakis, D. E. (2007). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Journal of Molecular Structure, 834-836, 312-319. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., & McCrindle, R. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Retrieved from [Link]

-

Screening for Per- and Polyfluoroalkyl Substances in Water with Particle Induced Gamma-Ray Emission Spectroscopy. (2021). ACS ES&T Water. Retrieved from [Link]

-

Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. (2024). PMC. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing. Retrieved from [Link]

-

Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. (2021). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing. Retrieved from [Link]

-

Perfluoro-3,6,9-trioxatridecanoic acid | C10HF19O5 | CID 2760333. PubChem. Retrieved from [Link]

-

Fluorine NMR. (2001). University of Washington. Retrieved from [Link]

-

Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU Chemistry. Retrieved from [Link]

-

Detection and differentiation of per- and polyfluoroalkyl substances (PFAS) in water using a fluorescent imprint-and-report sensor array. (2022). Chemical Science (RSC Publishing). Retrieved from [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. (2023). ChemRxiv. Retrieved from [Link]

-

Determination and Characterization of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS's) in Environmental Samples Using UPLC Ion Mobility MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Per‑ and Polyfluoroalkyl Substances. (n.d.). Wiley Science Content Hub. Retrieved from [Link]

-

Infrared Spectra of alcohols in A level Chemistry. (2017). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biophysics.org [biophysics.org]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. well-labs.com [well-labs.com]

An In-depth Technical Guide on Potential Research Areas for Perfluorinated Compounds

<

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products.[1][2][3] This persistence, a result of the strong carbon-fluorine bond, has led to their ubiquitous presence in the environment and detectable levels in the blood of most of the population in developed countries.[4][5] Growing evidence linking PFAS exposure to a range of adverse health effects has spurred significant research and regulatory action. This guide provides a comprehensive overview of the current state of PFAS research and identifies critical areas for future investigation to address this complex environmental and public health challenge.

Part 1: The Expanding Universe of PFAS: Beyond PFOA and PFOS

While much of the historical research has focused on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), it is now understood that these represent only a small fraction of the thousands of PFAS in existence.[6] The Organisation for Economic Co-operation and Development (OECD) has an inventory of over 4,000 substances with at least one perfluoroalkyl moiety, and the U.S. Environmental Protection Agency (EPA) has a list of over 8,000 PFAS structures.[4]

Key Research Imperatives:

-

Non-Targeted Analysis and Identification of Novel PFAS: The vast number of PFAS compounds presents a significant analytical challenge.[7] Future research must prioritize the development and application of non-targeted and suspect screening analytical methods, such as high-resolution mass spectrometry, to identify previously unknown PFAS in environmental and biological samples.[8]

-

Understanding Precursor Transformation: Many polyfluorinated compounds can transform into persistent perfluoroalkyl acids (PFAAs) in the environment.[9][10] Elucidating these transformation pathways is crucial for a comprehensive understanding of the total PFAS burden.

-

Structure-Activity Relationships: The toxicity and environmental behavior of PFAS are highly dependent on their chemical structure, including chain length and functional group.[11] Systematic studies are needed to establish clear structure-activity relationships to predict the potential risks of the vast array of PFAS compounds.

Analytical Workflow for PFAS Identification:

Caption: A generalized workflow for the analysis of PFAS compounds using liquid chromatography-mass spectrometry.

Part 2: Environmental Dynamics: Fate, Transport, and Exposure Pathways

The unique physicochemical properties of PFAS, including their surfactant nature, govern their movement and distribution in the environment.[9][12] They are highly mobile in water and can be transported over long distances in the atmosphere, leading to global contamination.[10][13]

Key Research Imperatives:

-

Atmospheric Transport and Deposition: Volatile and semi-volatile PFAS can undergo long-range atmospheric transport, contributing to their presence in remote regions.[10][13] Research is needed to better understand the mechanisms of atmospheric transport and deposition.

-

Interfacial Behavior: PFAS tend to accumulate at interfaces, such as the air-water interface, which can significantly impact their transport and fate in the environment.[14] Further investigation into this interfacial behavior is critical for accurate environmental modeling.

-

Bioaccumulation and Trophic Transfer: PFAS can bioaccumulate in organisms and biomagnify up the food chain. More research is required to understand the bioaccumulation potential of different PFAS compounds in various ecosystems.

Primary Exposure Pathways for Humans:

| Exposure Source | Pathway | Key Considerations |

| Drinking Water | Ingestion | Contamination of municipal and private wells is a major exposure route.[3] |

| Food | Ingestion | Bioaccumulation in fish and other food sources.[3] Contamination from food packaging materials.[15] |

| Consumer Products | Dermal contact, inhalation, ingestion | Use of products containing PFAS, such as stain-resistant textiles and non-stick cookware.[1][3] |

| Occupational Exposure | Inhalation, dermal contact | Workers in industries that manufacture or use PFAS are at higher risk of exposure.[6] |

Part 3: Toxicology and Human Health: Unraveling the Mechanisms of Harm

Epidemiological and toxicological studies have linked PFAS exposure to a range of adverse health outcomes.[4][16] However, significant knowledge gaps remain regarding the mechanisms of toxicity for the vast majority of PFAS compounds.

Established and Suspected Health Effects of PFAS Exposure:

-

Endocrine Disruption: Interference with thyroid and sex hormones.

-

Immunotoxicity: Reduced vaccine response and potential for autoimmune effects.[4][6]

-

Developmental Effects: Low birth weight and developmental delays in children.[6]

-

Metabolic Disruption: Increased cholesterol levels and risk of obesity.[6]

-

Carcinogenicity: Increased risk of kidney and testicular cancers for some PFAS.[4][17][18]

Experimental Protocol: Assessing the Immunomodulatory Effects of a Novel PFAS using a Human Peripheral Blood Mononuclear Cell (PBMC) Assay

-

Isolate PBMCs: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

PFAS Exposure: Culture PBMCs in the presence of a range of concentrations of the novel PFAS for 24-48 hours.

-

Cell Viability: Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion).

-

Cytokine Profiling: Measure the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatants using a multiplex immunoassay.

-

T-cell Proliferation: Stimulate T-cell proliferation with a mitogen (e.g., phytohemagglutinin) in the presence and absence of the PFAS and measure proliferation using a BrdU incorporation assay.

Key Research Imperatives:

-

Mixture Toxicology: Humans are exposed to complex mixtures of PFAS, yet most toxicological studies focus on single compounds.[6] Research on the effects of PFAS mixtures is urgently needed.

-

Adverse Outcome Pathways (AOPs): Developing AOPs for different PFAS will help to elucidate their mechanisms of toxicity and support risk assessment.[4]

-

Susceptible Populations: Identifying and studying populations that may be more vulnerable to the effects of PFAS, such as pregnant women and children, is a priority.[16]

Part 4: Remediation and Mitigation: A "Forever Chemical" Challenge

The extreme persistence of PFAS makes their removal from the environment a significant challenge.[19] Current remediation technologies are often costly and have limitations.

Overview of PFAS Remediation Technologies:

| Technology | Mechanism | Advantages | Disadvantages |

| Granular Activated Carbon (GAC) | Adsorption | Well-established, effective for long-chain PFAS.[20][21] | Less effective for short-chain PFAS, requires disposal or regeneration.[22] |

| Ion Exchange Resins | Ion exchange | High capacity for a broad range of PFAS.[21][22] | Can be expensive, potential for fouling. |

| Reverse Osmosis | Membrane filtration | Effective for a wide range of PFAS. | Produces a concentrated waste stream that requires further treatment. |

| Supercritical Water Oxidation (SCWO) | Destruction | Can achieve complete destruction of PFAS.[20][23] | High energy and capital costs. |

| Electrochemical Oxidation | Destruction | Can degrade a wide range of PFAS. | Potential for byproduct formation, electrode fouling. |

Key Research Imperatives:

-

Destructive Technologies: There is a critical need for the development and optimization of cost-effective technologies that can completely destroy PFAS without creating harmful byproducts.[24][25]

-

Novel Sorbents: Research into new sorbent materials with higher capacity and selectivity for a broader range of PFAS is ongoing.[19]

-

Hybrid Treatment Systems: Combining different technologies into treatment trains may offer more effective and economical solutions for PFAS remediation.[20]

Part 5: The Evolving Regulatory Landscape and Future Directions

Regulatory agencies worldwide are taking action to address PFAS contamination, with a trend towards regulating PFAS as a class rather than individual compounds.[26][27][28]

Key Future Directions:

-

Development of PFAS-Free Alternatives: A crucial long-term strategy is the development and adoption of safer, non-fluorinated alternatives in industrial processes and consumer products.[2]

-

Global Collaboration: Addressing the global nature of PFAS contamination will require international cooperation in research, monitoring, and regulation.[2]

-

Advanced "Omics" Approaches: The application of metabolomics, proteomics, and genomics will provide deeper insights into the biological effects of PFAS exposure.[2]

Logical Relationship of Future Research Efforts:

Caption: Interconnectedness of future PFAS research areas leading to informed policy.

Conclusion

The challenge posed by perfluorinated compounds is substantial and multifaceted. A concerted, interdisciplinary research effort is essential to fill the significant knowledge gaps that remain. By focusing on the potential research areas outlined in this guide—from identifying the vast number of unknown PFAS to developing effective destruction technologies and safer alternatives—the scientific community can pave the way for evidence-based policies and solutions that protect human health and the environment from the lasting impact of these "forever chemicals."

References

-

Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 12 Treatment Technologies – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link]

-

Enviro.wiki. (2025). PFAS Transport and Fate. Retrieved from [Link]

-

Armstrong Teasdale. (2025). Federal PFAS Regulation: A Changing Landscape in 2024 and Beyond. Retrieved from [Link]

-

North Carolina Coastal Federation. (n.d.). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

Massachusetts Medical Society. (n.d.). PFAS Impacts on Health: What the Clinician Needs to Know. Retrieved from [Link]

-

RegASK. (2025). Global PFAS Regulations: A Comprehensive Overview. Retrieved from [Link]

-

ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]

-

U.S. Department of Veterans Affairs. (n.d.). PFAS - Perfluoroalkyl and polyfluoroalkyl substances. Retrieved from [Link]

-

MDPI. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review. Retrieved from [Link]

-

ECT2. (2025). Top 5 PFAS Remediation Technologies for Safe and Sustainable Cleanup. Retrieved from [Link]

-

Australian Centre for Disease Control. (2025). Per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Kline & Company. (2025). The Evolving Landscape Of PFAS Regulations And Industry Response. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Developing innovative treatment technologies for PFAS-containing wastes. Retrieved from [Link]

-

NIRI. (2024). The PFAS Regulatory Landscape – are you ready?. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). Treatment Technologies and Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Technology Networks. (2024). Inside the Evolving Landscape of PFAS Regulation. Retrieved from [Link]

-

Battelle. (n.d.). PFAS Destruction and Remediation. Retrieved from [Link]

-

RJ Lee Group. (n.d.). Unlocking the Secrets of PFAS Testing Methods and Innovations. Retrieved from [Link]

-